molecular formula C23H22FNO4 B1669734 DAA-1106 CAS No. 220551-92-8

DAA-1106

Numéro de catalogue: B1669734
Numéro CAS: 220551-92-8
Poids moléculaire: 395.4 g/mol
Clé InChI: DCRZYADKQRHHSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DAA1106, également connu sous le nom de N-(2-phénoxy-5-fluorophényl)-N-(2,5-diméthoxybenzyl)acétamide, est un composé qui agit comme un agoniste puissant et sélectif au niveau du récepteur périphérique des benzodiazépines, également connu sous le nom de protéine de translocation mitochondriale de 18 kDa (TSPO). Ce composé n'a aucune affinité pour le récepteur de l'acide gamma-aminobutyrique de type A. DAA1106 a été largement utilisé sous sa forme radiomarquée pour cartographier le TSPO dans le corps et le cerveau, ce qui s'est avéré particulièrement utile pour surveiller la progression des maladies neurodégénératives telles que la maladie d'Alzheimer .

Applications De Recherche Scientifique

Neuroimaging Applications

DAA-1106 is primarily utilized in conjunction with positron emission tomography (PET) to visualize neuroinflammation in vivo. This imaging technique is crucial for studying various neurodegenerative diseases, including:

  • Alzheimer's Disease : this compound has been shown to bind effectively to activated microglia in patients with Alzheimer's disease, facilitating the assessment of neuroinflammatory processes associated with the disease's progression .
  • Amyotrophic Lateral Sclerosis : Research indicates that this compound can help identify microglial activation in amyotrophic lateral sclerosis, providing insights into disease mechanisms and potential therapeutic targets .
  • Multiple Sclerosis : The ligand has been employed to analyze neuroinflammation in multiple sclerosis, highlighting its role in monitoring disease activity and response to treatment .

Comparative Binding Affinity Studies

Numerous studies have demonstrated that this compound exhibits a higher binding affinity for the peripheral benzodiazepine receptor compared to other ligands, such as PK11195. For instance:

  • In a comparative analysis involving postmortem brain tissues from patients with various neurological disorders, this compound displayed lower dissociation constant (K_D) values than PK11195, indicating superior binding characteristics .
  • This enhanced binding capability allows for more accurate imaging of activated microglia, which is critical for understanding the pathophysiology of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

Study Condition Findings
Yasuno et al. (2008)Alzheimer's DiseaseDemonstrated that this compound effectively maps neuroinflammation in Alzheimer's patients using PET imaging .
Kreisl et al. (2013)Major DepressionShowed increased binding of this compound in non-smokers with major depression, indicating its potential role in assessing neuroinflammatory states .
Surendranathan et al. (2015)Lewy Body DementiaUtilized this compound to reveal neuroinflammatory changes associated with Lewy body dementia .

These studies collectively underscore the versatility of this compound as a diagnostic tool in various neurological conditions.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves its interaction with the peripheral benzodiazepine receptor on activated microglia. This interaction not only facilitates imaging but may also play a role in modulating inflammatory responses within the central nervous system. Research has indicated that:

  • This compound binding is closely correlated with the presence of activated microglia identified through immunohistochemistry techniques .
  • The compound's ability to differentiate between activated microglia and reactive astrocytes enhances its utility in studying neuroinflammatory processes .

Mécanisme D'action

Target of Action

DAA-1106 is a potent and selective agonist at the peripheral benzodiazepine receptor, also known as the mitochondrial 18 kDa translocator protein or TSPO . This receptor is primarily located in the outer mitochondrial membrane of steroid-synthesizing tissues, including the brain and heart .

Mode of Action

This compound interacts with the TSPO receptor, acting as a potent and selective agonist . This interaction results in anxiolytic effects in animal studies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the steroid synthesis pathway. By acting on the TSPO receptor, this compound influences the transport of cholesterol into the mitochondria, a crucial step in the synthesis of steroids . The downstream effects of this action could potentially influence various physiological processes, including neuroinflammation and neurosteroidogenesis .

Pharmacokinetics

It is known that this compound has a sub-nanomolar binding affinity (ki) of 028 nM . It has been used extensively in its radiolabelled form to map TSPO in the body and brain, which has proved especially helpful in monitoring the progress of neurodegenerative diseases such as Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its influence on the TSPO receptor and subsequent effects on steroid synthesis. In animal studies, this compound has demonstrated anxiolytic effects . Additionally, this compound has been used in combination with positron emission tomography (PET) scanning to examine neuroinflammation in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du DAA1106 implique plusieurs étapes :

    Matières premières : La synthèse commence par la 2-phénoxy-5-fluoroaniline et le chlorure de 2,5-diméthoxybenzyle.

    Conditions de réaction : La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide.

Méthodes de production industrielle

Les méthodes de production industrielle du DAA1106 sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour accommoder des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Types de réactions

DAA1106 subit plusieurs types de réactions chimiques, y compris :

Réactifs et conditions courants

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications de la recherche scientifique

DAA1106 a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

DAA1106 exerce ses effets en se liant au récepteur périphérique des benzodiazépines, également connu sous le nom de protéine de translocation mitochondriale de 18 kDa (TSPO). Cette liaison conduit à divers effets cellulaires, notamment la modulation de la fonction mitochondriale et la régulation de la stéroïdogénèse. Les cibles moléculaires et les voies impliquées comprennent :

Comparaison Avec Des Composés Similaires

DAA1106 est comparé à d'autres composés similaires tels que :

DAA1106 se démarque en raison de sa forte affinité de liaison et de sa spécificité pour le TSPO, ce qui en fait un outil précieux à la fois en recherche et en clinique.

Activité Biologique

DAA-1106 is a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial translocator protein (TSPO). This compound has garnered attention for its significant implications in neuroimaging and neuroinflammation research, particularly in the context of neurodegenerative diseases. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

This compound exhibits a high binding affinity for TSPO, with a sub-nanomolar dissociation constant (K_i) of 0.28 nM . Unlike traditional benzodiazepines, this compound does not interact with GABAA receptors, making it a unique tool for studying neuroinflammation without the sedative effects associated with other benzodiazepines.

Binding Affinity and Neuroinflammation

This compound is primarily utilized in positron emission tomography (PET) imaging to assess neuroinflammation by binding to activated microglia, which are indicative of inflammatory processes in the brain. The following table summarizes key studies highlighting the binding characteristics of this compound in various neurological conditions:

Study ReferenceCondition StudiedBinding Affinity (K_d)Key Findings
Alzheimer's DiseaseLower than PK11195Higher binding affinity in postmortem tissues from patients with Alzheimer's.
Mild Cognitive Impairment (MCI)Increased in MCIElevated binding in MCI subjects predicted conversion to dementia within 5 years.
Chronic SchizophreniaNot significantly different from controlsPositive correlation between binding and positive symptom scores.
Cigarette Smokers vs Non-SmokersLower in smokersSmokers exhibited less microglial activation compared to non-smokers.

Case Studies

  • Alzheimer's Disease : A study using PET scans with [^11C]this compound demonstrated increased binding in patients with Alzheimer's disease compared to healthy controls, indicating elevated microglial activation associated with neurodegeneration .
  • Mild Cognitive Impairment : Research indicated that subjects with MCI showed significantly higher this compound binding compared to healthy individuals, suggesting that microglial activation can be detected before the onset of dementia . Subjects with high binding values were more likely to develop dementia within five years.
  • Schizophrenia : In a study involving patients with chronic schizophrenia, no significant differences were found between patient and control groups regarding this compound binding; however, a correlation was observed between cortical binding and symptom severity .

Research Findings

This compound has been extensively studied for its role in mapping neuroinflammation across various neurological disorders. The following findings summarize its impact:

  • Neurodegenerative Diseases : this compound has been used to investigate conditions such as amyotrophic lateral sclerosis (ALS), frontotemporal dementia, and multiple sclerosis, consistently showing higher binding affinities in tissues affected by these diseases .
  • Microglial Activation : The correlation between this compound binding and microglial activation has been established through immunohistochemical analyses, reinforcing its utility as a biomarker for neuroinflammatory processes .

Propriétés

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZYADKQRHHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439829
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220551-92-8
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220551-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DAA-1106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220551928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAA-1106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8IVT5Q3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DAA-1106
Reactant of Route 2
Reactant of Route 2
DAA-1106
Reactant of Route 3
Reactant of Route 3
DAA-1106
Reactant of Route 4
Reactant of Route 4
DAA-1106
Reactant of Route 5
Reactant of Route 5
DAA-1106
Reactant of Route 6
Reactant of Route 6
DAA-1106
Customer
Q & A

Q1: What is the primary target of DAA1106?

A1: DAA1106 exhibits high affinity and selectivity for the 18 kDa translocator protein (TSPO), which is primarily found on the outer mitochondrial membrane. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does DAA1106 binding to TSPO affect microglia?

A2: While DAA1106 binds with high affinity to TSPO, it does not directly activate steroidogenesis like some other TSPO ligands. [] The exact downstream effects of DAA1106 binding to TSPO in microglia are not fully understood and require further investigation. [, , , , ]

Q3: What is the molecular formula and weight of DAA1106?

A3: The molecular formula of DAA1106 is C24H23FNO4, and its molecular weight is 409.44 g/mol. [, ]

Q4: How stable is DAA1106 under different conditions?

A4: Information on DAA1106's inherent stability under various conditions is limited in the provided research. [] mentions that a fluoromethyl analogue of DAA1106 displayed instability in vivo, undergoing defluorination. This highlights the importance of investigating the stability of DAA1106 and its potential metabolites under different storage conditions and in biological matrices.

Q5: How do structural modifications of DAA1106 affect its binding affinity for TSPO?

A5: Research on DAA1106 analogues demonstrates that even minor structural changes can significantly impact TSPO binding affinity. [, ] For example, replacing the methoxy group with fluorine or altering the length of the alkyl chain significantly influences binding. These findings emphasize the importance of SAR studies in optimizing DAA1106's properties for specific applications. []

Q6: Has DAA1106 been tested in cell-based assays?

A6: While the provided abstracts focus primarily on in vivo imaging applications, [, , , , , , , , , , ] confirm the use of in vitro binding assays to determine DAA1106's affinity for TSPO. These assays are crucial for initial screening and characterization of DAA1106's binding properties.

Q7: What animal models have been used to study DAA1106?

A7: DAA1106 has been studied in various animal models, including rats and monkeys, to investigate neuroinflammation in conditions like stroke, herpes encephalitis, Parkinson's disease, Alzheimer's disease, and traumatic brain injury. [, , , , , , , , , ]

Q8: Can DAA1106 be used as a biomarker for neuroinflammation?

A8: Research suggests that DAA1106 holds promise as a biomarker for monitoring neuroinflammation in various neurological disorders. Its ability to detect TSPO upregulation in activated microglia makes it a valuable tool for in vivo assessment of neuroinflammatory processes. [, , , , , , , , , ]

Q9: What analytical methods are used to characterize and quantify DAA1106?

A9: The research highlights the use of positron emission tomography (PET) as the primary analytical technique for in vivo imaging of DAA1106. [, , , , , , , , , ] Additionally, in vitro autoradiography and radioligand binding assays are mentioned for assessing DAA1106's binding properties. [, , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.